N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide
Description
N-[4-[(3aR,6aS)-7’-chloro-1-(1H-indol-3-ylmethyl)-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide is a complex organic compound with a unique spirocyclic structure
Properties
Molecular Formula |
C31H26ClN5O4 |
|---|---|
Molecular Weight |
568.0 g/mol |
IUPAC Name |
N-[4-[(3aR,6aS)-7'-chloro-1-(1H-indol-3-ylmethyl)-5'-methyl-2',4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-5-yl]phenyl]acetamide |
InChI |
InChI=1S/C31H26ClN5O4/c1-15-11-21-27(22(32)12-15)35-30(41)31(21)26-25(24(36-31)13-17-14-33-23-6-4-3-5-20(17)23)28(39)37(29(26)40)19-9-7-18(8-10-19)34-16(2)38/h3-12,14,24-26,33,36H,13H2,1-2H3,(H,34,38)(H,35,41)/t24?,25-,26+,31?/m1/s1 |
InChI Key |
BVPDGABHJDBZOU-WNTIQRTOSA-N |
Isomeric SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)C23[C@H]4[C@@H](C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C |
Canonical SMILES |
CC1=CC2=C(C(=C1)Cl)NC(=O)C23C4C(C(N3)CC5=CNC6=CC=CC=C65)C(=O)N(C4=O)C7=CC=C(C=C7)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(3aR,6aS)-7’-chloro-1-(1H-indol-3-ylmethyl)-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide typically involves multi-step organic synthesis The process starts with the preparation of the indole derivatives, followed by the formation of the spirocyclic core through cyclization reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of scalable purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(3aR,6aS)-7’-chloro-1-(1H-indol-3-ylmethyl)-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that can stabilize the intermediate species formed during the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce dechlorinated or deoxygenated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological macromolecules in specific ways, making it a useful tool for studying biochemical pathways.
Medicine: The compound’s potential bioactivity could make it a candidate for drug development, particularly in targeting specific proteins or pathways.
Industry: Its properties might be exploited in the development of new materials with specific mechanical or electronic properties.
Mechanism of Action
The mechanism by which N-[4-[(3aR,6aS)-7’-chloro-1-(1H-indol-3-ylmethyl)-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound’s structure allows it to bind with high affinity and specificity. The pathways involved might include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic indole derivatives, such as:
- Spirooxindoles
- Spiroindolines
- Spiroindolones
Uniqueness
What sets N-[4-[(3aR,6aS)-7’-chloro-1-(1H-indol-3-ylmethyl)-5’-methyl-2’,4,6-trioxospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3’-1H-indole]-5-yl]phenyl]acetamide apart is its specific combination of functional groups and its spirocyclic structure, which may confer unique chemical and biological properties not found in other similar compounds.
Biological Activity
Chemical Structure and Properties
The compound features a spirocyclic structure that combines elements of indole and pyrrole, which are known for their diverse biological activities. The presence of a chloro substituent and multiple carbonyl groups contributes to its potential reactivity and interaction with biological targets.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . For instance, studies have shown that similar indole derivatives can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: In Vitro Analysis
A study conducted on breast cancer cell lines demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism involved the activation of apoptotic pathways, as evidenced by increased levels of caspase-3 and PARP cleavage.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis via caspase activation |
| HeLa (Cervical) | 12.8 | Cell cycle arrest |
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent . In vitro tests against various bacterial strains revealed significant inhibitory effects.
Case Study: Antibacterial Activity
In a study assessing the antibacterial properties against Staphylococcus aureus and Escherichia coli, the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |
|---|---|---|
| Staphylococcus aureus | 32 | Equivalent to Vancomycin |
| Escherichia coli | 64 | Comparable to Ampicillin |
Neuroprotective Effects
Emerging evidence suggests potential neuroprotective effects of the compound. Research indicates that indole derivatives can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Case Study: Neuroprotection in Animal Models
In a mouse model of neurodegeneration induced by oxidative stress, administration of the compound resulted in reduced markers of inflammation and improved cognitive function as assessed by behavioral tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
